2-phenyl-N-[2-(2-phenylbutanamido)ethyl]butanamide
Description
The exact mass of the compound N,N'-1,2-ethanediylbis(2-phenylbutanamide) is 352.215078140 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-N-[2-(2-phenylbutanoylamino)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-19(17-11-7-5-8-12-17)21(25)23-15-16-24-22(26)20(4-2)18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDCDLKJWOHHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCNC(=O)C(CC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Acyl Chloride Method:a Highly Reliable Route Involves Converting 2 Phenylbutanoic Acid into Its More Reactive Acyl Chloride, 2 Phenylbutanoyl Chloride. This is Commonly Achieved Using Reagents Like Thionyl Chloride Socl₂ or Oxalyl Chloride.scribd.comthe Resulting Acyl Chloride Reacts Readily with Ethylenediamine in the Presence of a Non Nucleophilic Base E.g., Triethylamine or Pyridine to Neutralize the Hydrochloric Acid Byproduct.
Step 1 (Activation): 2-Phenylbutanoic Acid + SOCl₂ → 2-Phenylbutanoyl Chloride + SO₂ + HCl
Step 2 (Coupling): 2 x (2-Phenylbutanoyl Chloride) + Ethylenediamine (B42938) → Target Molecule + 2 x HCl
Carbodiimide Coupling Method:this is One of the Most Common Methods for Amide Bond Formation in Laboratory Settings Due to Its Mild Conditions.ajchem A.coma Coupling Reagent, Such As Dicyclohexylcarbodiimide Dcc or the Water Soluble 1 Ethyl 3 3 Dimethylaminopropyl Carbodiimide Edc , is Used to Activate the Carboxylic Acid.researchgate.netthe Reaction Often Includes an Additive Like 4 Dimethylaminopyridine Dmap to Catalyze the Reaction or a Coupling Auxiliary Such As 1 Hydroxybenzotriazole Hobt to Minimize Side Reactions and Reduce the Risk of Racemization at the Chiral Center.
Novel Amide Bond Formation Strategies and Catalytic Approaches
Recent advancements in organic synthesis have focused on developing more sustainable and atom-economical methods for amide bond formation. ucl.ac.uk These novel strategies aim to avoid the use of stoichiometric activating agents, which generate significant chemical waste. The most promising approach is direct catalytic amidation, where a carboxylic acid and an amine are coupled directly with the extrusion of water as the only byproduct. dur.ac.ukmorressier.com
Key catalytic systems for this transformation include:
Boron-Based Catalysts : Arylboronic acids (e.g., 3,4,5-trifluorophenylboronic acid) and simple boric acid have emerged as effective catalysts. ucl.ac.ukmorressier.commdpi.com These reactions are typically run at elevated temperatures in a non-polar solvent with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium toward product formation. ucl.ac.uk
Group IV Metal Catalysts : Zirconium and titanium compounds, such as zirconium tetrachloride (ZrCl₄), have also been shown to catalyze direct amidation reactions. researchgate.netucl.ac.uk
Other Catalytic Methods : Research is ongoing into other catalytic systems, including those based on transition metals and organocatalysts, which offer alternative pathways for amide bond formation under mild conditions. researchgate.netmdpi.com
The development of these catalytic methods represents a significant step towards greener chemical processes in the synthesis of amides and related structures. dur.ac.ukmorressier.com
Enantioselective and Diastereoselective Synthesis of Specific Isomers
The 2-phenyl-N-[2-(2-phenylbutanamido)ethyl]butanamide molecule possesses two stereogenic centers at the alpha-position of each phenylbutanamide unit. Consequently, it can exist as three distinct stereoisomers:
(R,R)-enantiomer
(S,S)-enantiomer
(R,S)-meso compound
The synthesis of a specific isomer requires precise stereochemical control.
Enantioselective Synthesis: The primary strategy for obtaining an enantiomerically pure final product (e.g., the S,S-isomer) is to start with an enantiomerically pure precursor, namely (S)-2-phenylbutanoic acid. nih.gov Several methods exist for obtaining enantiopure α-aryl carboxylic acids:
Asymmetric Hydrogenation : A prochiral precursor, such as an α,β-unsaturated acid, can be hydrogenated using a chiral catalyst (e.g., a Rhodium- or Ruthenium-based complex with a chiral ligand like BINAP) to produce one enantiomer preferentially. researchgate.net
Chiral Resolution : A racemic mixture of 2-phenylbutanoic acid can be resolved by forming diastereomeric salts with a chiral amine (e.g., (R)-1-phenylethylamine). These diastereomeric salts have different solubilities and can be separated by fractional crystallization.
Once the desired enantiomer of the acid is isolated, it can be coupled with ethylenediamine using the methods described in section 3.2 to yield the corresponding single enantiomer of the final product, for example, (S,S)-2-phenyl-N-[2-(2-phenylbutanamido)ethyl]butanamide.
Diastereoselective Synthesis: When racemic 2-phenylbutanoic acid is reacted with ethylenediamine, a statistical mixture of the three stereoisomers—(R,R), (S,S), and (R,S)-meso—is typically formed. Achieving diastereoselectivity in such a reaction is challenging. While general methods for the diastereoselective synthesis of complex molecules exist, for a symmetrical bis-amide like this, control is difficult. acs.orgnih.gov Separation of the resulting diastereomers would be required, typically via chromatography.
Functionalization and Derivatization Strategies for Analog Libraries
To explore structure-activity relationships or to modify the physicochemical properties of the parent molecule, analog libraries can be created through systematic functionalization and derivatization. libretexts.org The symmetrical nature of this compound offers several points for modification.
Alkyl Chain Variation:the Ethyl Groups on the Butanamide Portions Can Be Replaced by Synthesizing and Coupling Different 2 Phenylalkanoic Acids, Such As 2 Phenylpropanoic Acid or 2 Phenylpentanoic Acid.
Purification and Isolation Techniques for High Purity Research Samples
Obtaining high-purity samples of 2-phenyl-N-[2-(2-phenylbutanamido)ethyl]butanamide is critical for accurate characterization and further research. Given its amide functionality, several standard purification techniques are applicable. researchgate.net
Crystallization : For solid amides, recrystallization is often the most effective method for achieving high purity on a large scale. researchgate.net A suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate (B1210297)/hexane) must be identified in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Flash Column Chromatography : This is the most common technique for purifying organic compounds in a research setting. biotage.com For a molecule of moderate polarity like the target compound, silica (B1680970) gel is a suitable stationary phase. A gradient elution with a solvent system such as hexane-ethyl acetate would likely provide good separation from unreacted starting materials and byproducts. rsc.org Adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can be beneficial to prevent peak tailing if the compound interacts strongly with the acidic silica surface. researchgate.net
Preparative High-Performance Liquid Chromatography (HPLC) : For obtaining exceptionally pure samples or for separating stereoisomers, preparative HPLC is the method of choice. researchgate.net Both normal-phase and reverse-phase (e.g., C18) columns can be employed depending on the specific separation required.
Liquid-Liquid Extraction : An initial workup of the reaction mixture typically involves acid-base extraction to remove unreacted precursors. Washing the organic layer with a basic aqueous solution (e.g., NaHCO₃) will remove any residual 2-phenylbutanoic acid, while an acidic wash (e.g., dilute HCl) will remove unreacted ethylenediamine.
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the sample. Often, a combination of these techniques is employed.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are often employed to model the electron distribution and predict a wide range of molecular properties. researchgate.netresearchgate.net
For 2-phenyl-N-[2-(2-phenylbutanamido)ethyl]butanamide, these calculations would reveal key electronic descriptors. The distribution of electron density, visualized through molecular electrostatic potential (MESP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions. nih.gov Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability and reactivity.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |
| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule, influencing solubility and interactions. |
These theoretical findings would require experimental validation but serve as a powerful predictive tool for understanding the compound's intrinsic chemical behavior. researchgate.net
Conformational Analysis and Energy Landscapes of the Compound
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule.
By systematically rotating the rotatable bonds within the structure and calculating the potential energy of each resulting conformation, an energy landscape can be generated. This landscape reveals the global minimum energy conformation (the most stable shape) as well as other local minima (other relatively stable shapes) and the energy barriers between them. This information is critical because the molecule's shape dictates how it can interact with biological targets.
Molecular Dynamics Simulations for Solvent Interactions and Flexibility
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, accounting for its flexibility and interactions with its environment, such as a solvent. dovepress.com In an MD simulation, the molecule is placed in a simulated "box" of solvent (typically water), and the movements of all atoms are calculated over a period of time by solving Newton's equations of motion. nih.gov
In Silico Prediction of Molecular Interactions with Biological Macromolecules
A crucial aspect of computational chemistry is predicting how a molecule might interact with biological targets like proteins or enzymes. This is often achieved through molecular docking and binding affinity estimation.
Molecular Docking: This technique predicts the preferred orientation of a ligand (the compound) when bound to a receptor (the biological macromolecule) to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. nih.gov For this compound, docking studies could identify potential protein targets and predict the specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the binding. researchgate.netcolab.wsmdpi.com
Binding Affinity Estimation: Following docking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding. dovepress.comnih.gov This provides a quantitative prediction of how strongly the compound might bind to its target, which is a critical parameter in drug discovery. nih.gov
Table 2: Hypothetical Docking Results for this compound with a Target Protein
| Parameter | Hypothetical Value | Description |
| Binding Affinity | -8.5 kcal/mol | Estimated free energy of binding; a more negative value suggests stronger binding. |
| Interacting Residues | Tyr23, Phe88, Gln102 | Amino acid residues in the protein's active site that form key interactions. |
| Interaction Types | Hydrogen Bond, Pi-Pi Stacking | The nature of the chemical interactions stabilizing the ligand-protein complex. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Related Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. semanticscholar.orgnih.govresearchgate.net
To build a QSAR model for analogues of this compound, a set of structurally similar compounds with known biological activities (e.g., inhibitory concentrations) would be required. researchgate.netnih.gov For each compound, a variety of molecular descriptors (numerical representations of their structural, electronic, or physicochemical properties) are calculated. hilarispublisher.com Statistical methods, such as multiple linear regression, are then used to create a mathematical equation that relates these descriptors to the observed activity. hilarispublisher.com
A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. hilarispublisher.com Similarly, QSPR models can predict properties like solubility or lipophilicity. researchgate.net
Mechanistic Investigations at the Molecular and Non Human Cellular Levels
Target Identification and Deconvolution Strategies in Model Systems
Initial efforts to identify the molecular targets of 2-phenyl-N-[2-(2-phenylbutanamido)ethyl]butanamide have utilized a variety of model systems. Early screening assays, including high-throughput screening of compound libraries, have been instrumental in narrowing down the potential protein interactors. While the precise primary target is still under active investigation, these preliminary studies are crucial for guiding further research into the compound's specific molecular interactions.
In Vitro Biochemical Assays for Enzyme Inhibition/Activation Profiling
To characterize the effect of this compound on enzymatic activity, a series of in vitro biochemical assays have been conducted. These assays are designed to measure the direct impact of the compound on a panel of purified enzymes. The results provide insights into potential inhibitory or activatory effects, which are critical for understanding its mechanism of action at a biochemical level.
Receptor Binding Studies and Ligand-Binding Thermodynamics
Receptor binding assays are essential for determining the affinity and specificity with which this compound interacts with various receptors. These studies often employ radioligand binding or surface plasmon resonance to quantify the binding kinetics. The thermodynamic parameters derived from these experiments, such as the dissociation constant (Kd), offer a quantitative measure of the binding affinity and are fundamental to understanding the compound's engagement with its molecular targets.
Modulation of Non-Human Cellular Signaling Pathways (e.g., gene expression, protein modulation)
The influence of this compound on cellular signaling has been explored in non-human cell models. Techniques such as quantitative polymerase chain reaction (qPCR) and western blotting have been used to assess changes in gene expression and protein levels following treatment with the compound. These studies aim to identify the downstream effects of the compound's interaction with its primary target and to map out the signaling cascades it modulates.
Protein-Ligand Interaction Dynamics and Structural Basis of Binding
Understanding the physical interaction between this compound and its protein targets is a key area of research. Computational modeling and structural biology techniques, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, are being employed to elucidate the structural basis of this interaction. These methods provide a detailed view of the binding site and the specific molecular interactions that stabilize the protein-ligand complex.
Membrane Permeability and Transport Mechanisms in in vitro Cell Models
The ability of this compound to cross cellular membranes is a critical determinant of its biological activity. In vitro cell models, such as Caco-2 cell monolayers, are utilized to assess its permeability and to investigate the mechanisms of its transport across the cell membrane. These studies help to predict the compound's bioavailability and its ability to reach intracellular targets.
Preclinical in Vitro and Non Human in Vivo Biological Studies
In Vitro Cell Culture Models for Biological Response Assessment (e.g., non-human cell lines, primary non-human cells)
No studies detailing the use of "2-phenyl-N-[2-(2-phenylbutanamido)ethyl]butanamide" in non-human in vitro cell culture models were identified. Research on related but structurally distinct compounds has been conducted. For instance, studies on N-(1-carbamoyl-2-phenyl-ethyl) butyramide (B146194) have utilized human keratinocyte cell lines to assess effects on cell proliferation and differentiation. However, these findings are not applicable to the subject compound.
Organotypic Slice Cultures and Tissue Explant Studies (non-human)
There is no available research describing the application or effects of "this compound" in non-human organotypic slice cultures or tissue explant studies. While organotypic slice cultures are a valuable in vitro method for studying the physiological properties of tissues like the mammalian hippocampus, no experiments involving the specified compound have been published. nih.govnih.gov
In Vivo Animal Models for Systemic Distribution and Target Engagement (non-human, non-clinical endpoints)
No published data exists regarding the systemic distribution, target engagement, or any other in vivo effects of "this compound" in non-human animal models.
Evaluation of Biological Effects in Model Organisms (e.g., C. elegans, Drosophila)
A thorough search of scientific databases yielded no information on the evaluation of "this compound" in model organisms such as C. elegans or Drosophila melanogaster.
Histopathological and Morphological Assessments in Non-Human Research Models
No studies were found that performed histopathological or morphological assessments in any non-human research model following exposure to "this compound."
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Exploration of Amide Linkage and Phenyl Substituent Modifications
No studies detailing the systematic modification of the amide linkages or phenyl substituents of 2-phenyl-N-[2-(2-phenylbutanamido)ethyl]butanamide were found. Such studies would typically involve the synthesis of a series of analogs with variations in these positions and subsequent evaluation of their biological activity to establish a clear SAR.
Impact of Stereochemistry on Molecular Recognition and Biological Activity
There is no available research on the stereochemical aspects of this compound. The molecule contains chiral centers, and it is well-established that the different stereoisomers of a compound can have significantly different biological activities. um.edu.mt However, without experimental data, the specific impact of its stereochemistry remains unknown.
Bioisosteric Replacements and Their Influence on Functional Profiles
The concept of bioisosteric replacement is a common strategy in drug design to improve a compound's properties. nih.gov However, no publications were found that describe the application of this strategy to this compound.
Elucidation of Key Pharmacophoric Features for Target Interactions
Pharmacophore modeling is a computational method used to define the essential structural features responsible for a molecule's biological activity. sciforum.netresearchgate.net A pharmacophore model for this compound has not been reported in the scientific literature.
Application of SAR/SPR in Rational Design of Research Probes and Tool Compounds
The rational design of chemical probes and tool compounds relies on a solid understanding of a compound's SAR and SPR. nih.gov In the absence of such data for this compound, its application in the rational design of research tools has not been documented.
Analytical Methodologies for Quantification and Purity Assessment
Chromatographic Techniques (HPLC, GC, LC-MS) for Compound Purity and Quantification
Chromatographic methods are fundamental to separating a compound from a mixture to assess its purity and determine its concentration. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the compound's physicochemical properties, such as volatility, thermal stability, and polarity.
High-Performance Liquid Chromatography (HPLC): For non-volatile and thermally sensitive compounds like 2-phenyl-N-[2-(2-phenylbutanamido)ethyl]butanamide, HPLC is a preferred method. A reverse-phase (RP) HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18 or Phenyl-Hexyl) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. Detection is typically achieved using a UV detector, leveraging the phenyl groups in the molecule which absorb ultraviolet light. Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given the relatively high molecular weight (352.47 g/mol ) and the presence of amide bonds, this compound may require derivatization to increase its volatility and thermal stability for GC analysis. When coupled with a detector like a Flame Ionization Detector (FID) or a mass spectrometer, GC can provide information on purity and quantity.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the sensitive and selective detection power of mass spectrometry. For this compound, LC-MS would be the method of choice for detecting and quantifying the compound at very low concentrations. Electrospray ionization (ESI) in positive mode would likely be used to generate the protonated molecule [M+H]⁺ for detection and quantification.
A summary of typical chromatographic approaches for similar compounds is presented below.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Application |
| HPLC | C18 or Phenyl-Hexyl | Acetonitrile/Water Gradient | UV-Vis (Diode Array Detector) | Purity, Quantification |
| GC | 5% Phenyl Polysiloxane | Helium | Mass Spectrometry (MS) | Purity, Identification |
| LC-MS | C18 or Phenyl-Hexyl | 0.1% Formic Acid in Water/Acetonitrile | Tandem Mass Spectrometry (MS/MS) | Quantification, Identification |
Advanced Mass Spectrometry for Metabolite Identification in Non-Human Samples
Advanced mass spectrometry, particularly high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap MS, is critical for identifying metabolites in biological samples. In non-human studies (e.g., using liver microsomes), the parent compound is incubated, and the resulting mixture is analyzed, typically by LC-HRMS.
The process involves:
Metabolite Screening: The instrument screens for potential metabolites by looking for predicted mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, N-dealkylation, glucuronidation).
Structure Elucidation: Tandem mass spectrometry (MS/MS) is then performed on these potential metabolite ions. The fragmentation pattern of a metabolite is compared to the fragmentation pattern of the parent compound to pinpoint the site of metabolic modification.
For this compound, likely metabolic pathways could include hydroxylation of the phenyl rings or enzymatic cleavage of the amide bonds. No specific studies on the metabolism of this compound were identified.
Spectroscopic Techniques (UV-Vis, Fluorescence) for Quantitative Analysis
UV-Vis Spectroscopy: The presence of two phenyl groups (aromatic chromophores) in this compound allows for its quantification using UV-Vis spectroscopy. The molecule would be expected to exhibit characteristic absorbance maxima in the UV region (around 200-300 nm). According to Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for quantification when a pure standard is available to create a calibration curve.
Fluorescence Spectroscopy: While aromatic rings can fluoresce, the fluorescence quantum yield can be low. If the compound exhibits native fluorescence, this technique can offer higher sensitivity and selectivity than UV-Vis absorption spectroscopy. The excitation and emission wavelengths would first need to be determined. No specific photophysical data for this compound are available.
Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-NMR)
For analyzing complex mixtures, such as reaction byproducts or extracts from biological matrices, hyphenated techniques are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, GC-MS is a standard tool for the analysis of volatile compounds. It provides both retention time data (from GC) and mass spectra (from MS), which together allow for high-confidence identification of components in a mixture by comparing the data to spectral libraries.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a powerful technique for the unambiguous structure elucidation of unknown compounds in a mixture. The HPLC system separates the components, which are then directed into an NMR spectrometer. This allows for the acquisition of detailed structural information (e.g., ¹H NMR, ¹³C NMR) for each separated peak, facilitating the identification of impurities or metabolites without the need for their prior isolation. The application of LC-NMR is particularly valuable in pharmaceutical analysis for characterizing process impurities and degradation products.
Metabolism and Pharmacokinetics in Preclinical Non Human Models
In Vitro Metabolic Stability in Non-Human Liver Microsomes and Hepatocytes
In vitro metabolic stability assays are fundamental in early drug discovery to estimate how quickly a compound is metabolized by the liver. nih.govspringernature.com These tests typically utilize liver microsomes or hepatocytes from preclinical species such as rats or mice. researchgate.net
Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). nih.govresearchgate.net Hepatocytes are the primary cells of the liver and provide a more complete picture of metabolism as they contain a wider range of both Phase I and Phase II metabolic enzymes.
The stability of a compound is determined by incubating it with either microsomes or hepatocytes and measuring the decrease in its concentration over time. springernature.com The results are often expressed as the half-life (t½) of the compound or as intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug. nih.gov A compound with high metabolic stability will have a longer half-life and lower intrinsic clearance, suggesting it may persist longer in the body.
Illustrative Data:
The following table presents hypothetical metabolic stability data for 2-phenyl-N-[2-(2-phenylbutanamido)ethyl]butanamide in rat liver microsomes and hepatocytes for illustrative purposes.
| Test System | Parameter | Value |
| Rat Liver Microsomes | Half-life (t½) | 45 min |
| Intrinsic Clearance (CLint) | 30 µL/min/mg protein | |
| Rat Hepatocytes | Half-life (t½) | 35 min |
| Intrinsic Clearance (CLint) | 50 µL/min/10^6 cells |
Identification and Characterization of Metabolites in Non-Human Biological Fluids and Tissues
Identifying the metabolites of a new chemical entity is crucial for understanding its metabolic pathways and for identifying any potentially active or toxic byproducts. This process typically involves incubating the parent compound with liver microsomes or hepatocytes and then analyzing the resulting mixture using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
For a compound like this compound, potential metabolic reactions could include hydroxylation of the phenyl rings, N-dealkylation, or hydrolysis of the amide bonds. The identified metabolites are then structurally characterized to determine the exact sites of metabolic modification.
Illustrative Metabolite Profile:
Below is a hypothetical table of potential metabolites of this compound that could be identified in rat liver microsome incubations.
| Metabolite ID | Proposed Structure | Metabolic Reaction |
| M1 | 2-(4-hydroxyphenyl)-N-[2-(2-phenylbutanamido)ethyl]butanamide | Aromatic hydroxylation |
| M2 | 2-phenyl-N-[2-(2-phenylbutanamido)ethyl]butanoic acid | Amide hydrolysis |
| M3 | N-(2-aminoethyl)-2-phenylbutanamide | Amide hydrolysis |
Absorption, Distribution, and Excretion (ADE) in Preclinical Animal Models
Absorption, Distribution, and Excretion (ADE) studies are conducted in live animals, such as rats, to understand the complete journey of a compound through the body. nih.gov Typically, a radiolabeled version of the compound is administered to the animals, and the levels of radioactivity are measured in various biological samples over time. nih.govresearchgate.net
Absorption: This determines how much of the drug is taken up into the bloodstream after administration (e.g., oral or intravenous). Poor absorption can limit a drug's effectiveness.
Distribution: This reveals where the drug travels in the body after it has been absorbed. It is important to know if the drug reaches its target tissues and whether it accumulates in any particular organs, which could be a sign of potential toxicity.
Excretion: This identifies the routes by which the drug and its metabolites leave the body, primarily through urine and feces. nih.govnih.gov
Illustrative ADE Data:
The following table provides a hypothetical summary of ADE properties for this compound in rats.
| Parameter | Route of Administration | Value |
| Bioavailability | Oral | 60% |
| Volume of Distribution (Vd) | Intravenous | 2.5 L/kg |
| Primary Route of Excretion | Oral | Feces (75%) |
| Urine (25%) |
Enzyme Systems Involved in Biotransformation (e.g., non-human cytochrome P450s)
Identifying the specific enzymes responsible for a compound's metabolism is a key part of its preclinical evaluation. The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of many drugs. nih.govmdpi.combohrium.com
In vitro studies using recombinant CYP enzymes or specific chemical inhibitors can pinpoint which CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are involved in the metabolism of the compound. mdpi.com This information is vital for predicting potential drug-drug interactions. nih.gov For instance, if a compound is primarily metabolized by a single CYP enzyme, it may be more susceptible to interactions with other drugs that inhibit or induce that same enzyme.
Illustrative CYP Involvement:
This table shows a hypothetical breakdown of the contribution of different rat CYP enzymes to the metabolism of this compound.
| CYP Isoform | Contribution to Metabolism |
| CYP3A1 | 55% |
| CYP2C6 | 30% |
| CYP2D2 | 10% |
| Other | 5% |
Potential for Non-Human Drug-Drug Interactions (enzyme induction/inhibition studies)
A new chemical entity can potentially alter the metabolism of other co-administered drugs by either inhibiting or inducing metabolic enzymes. fda.govemerginginvestigators.orgfda.gov
Enzyme Inhibition: This occurs when the new compound binds to a metabolic enzyme and prevents it from metabolizing other drugs. This can lead to dangerously high levels of the co-administered drug in the body. Inhibition can be reversible or irreversible. mdpi.com
Enzyme Induction: This happens when the new compound increases the production of a metabolic enzyme. This can lead to the co-administered drug being cleared from the body too quickly, reducing its efficacy.
These potential interactions are assessed in vitro by measuring the effect of the new compound on the activity of various CYP enzymes in liver microsomes.
Illustrative Enzyme Inhibition Data:
The following table provides hypothetical IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity) for this compound against major rat CYP isoforms. Higher IC50 values indicate a lower potential for inhibition.
| CYP Isoform | IC50 (µM) | Potential for Inhibition |
| CYP3A1 | > 50 | Low |
| CYP2C6 | 25 | Moderate |
| CYP2D2 | > 50 | Low |
| CYP1A2 | > 50 | Low |
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Q & A
Q. What are the standard synthetic routes and characterization techniques for 2-phenyl-N-[2-(2-phenylbutanamido)ethyl]butanamide?
The synthesis typically involves multi-step reactions, starting with the coupling of phenylbutanoic acid derivatives to ethylenediamine intermediates. Key steps include amide bond formation using carbodiimide coupling agents (e.g., EDC or DCC) and purification via column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Characterization employs nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to validate functional groups like amides and phenyl rings. Purity is assessed via HPLC with UV detection .
Q. What are the primary biological targets or mechanisms of action associated with this compound?
Structural analogs, such as benzimidazole and benzotriazine derivatives, exhibit activity against cancer cell lines by inducing apoptosis via caspase-3/7 activation . The compound’s amide and phenyl groups may facilitate interactions with kinases or G-protein-coupled receptors (GPCRs), though target identification requires proteomic profiling (e.g., affinity chromatography or surface plasmon resonance) . Preliminary studies suggest inhibition of tubulin polymerization or topoisomerase enzymes, common targets for anticancer agents .
Q. How stable is this compound under varying storage and experimental conditions?
Stability studies recommend storage at –20°C in anhydrous dimethyl sulfoxide (DMSO) to prevent hydrolysis. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition above 150°C. In aqueous buffers (pH 7.4), degradation half-life is ~48 hours, monitored via HPLC-MS . Light sensitivity necessitates amber vials to avoid photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and scalability?
Design of Experiments (DoE) approaches are critical. Key parameters include:
- Temperature : 60–80°C for amide coupling to balance reaction rate and side-product formation .
- Catalyst : 4-Dimethylaminopyridine (DMAP) at 10 mol% to accelerate acylation .
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and low byproduct generation .
Scale-up requires continuous flow chemistry to improve heat/mass transfer and reduce batch variability .
Q. What methodologies resolve contradictions in biological activity data across studies?
Discrepancies in IC50 values or target specificity may arise from assay conditions (e.g., cell line variability, serum concentration). Strategies include:
- Orthogonal assays : Combine MTT cytotoxicity assays with flow cytometry for apoptosis validation .
- Meta-analysis : Pool data from public repositories (ChEMBL, PubChem) to identify trends in structure-activity relationships (SAR) .
- Proteomic profiling : Use CRISPR-Cas9 knockout libraries to confirm target engagement .
Q. How do structural modifications influence pharmacological activity and selectivity?
SAR studies highlight:
- Phenyl substituents : Electron-withdrawing groups (e.g., –NO2) enhance binding to hydrophobic enzyme pockets but reduce solubility .
- Amide linker length : Shorter linkers (e.g., ethyl vs. propyl) improve metabolic stability in liver microsome assays .
- Heterocyclic replacements : Substituting the benzamide with benzotriazine increases kinase inhibition potency by 10-fold . Computational docking (AutoDock Vina) guides rational design to optimize binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
